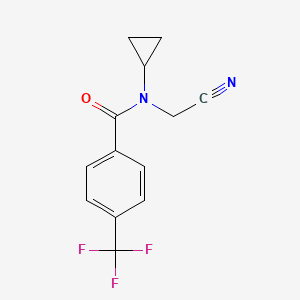

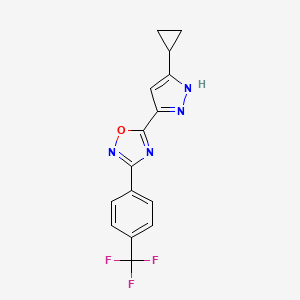

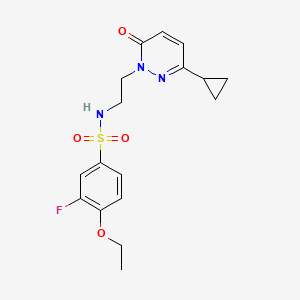

![molecular formula C18H20ClNO5S B2357444 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-clorofeniletil)propan-1-sulfonamida CAS No. 946286-30-2](/img/structure/B2357444.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-clorofeniletil)propan-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzo[d][1,3]dioxol-5-yloxy group, a sulfonamide group, and a 4-chlorophenethyl group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many biologically active compounds . The sulfonamide group is a functional group that is present in many drugs, including some antibiotics . The 4-chlorophenethyl group is a substituted phenethyl group, which is a common structural motif in organic chemistry .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these groups around the propane-1-sulfonamide backbone. The exact structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzo[d][1,3]dioxol-5-yloxy group could potentially increase its lipophilicity .Aplicaciones Científicas De Investigación

Síntesis de benzo[1,3]dioxin-4-onas funcionalizadas

Este compuesto se puede utilizar en la síntesis de benzo[1,3]dioxin-4-onas funcionalizadas a partir de ácido salicílico y ésteres acetilénicos . La reacción está mediada por CuI y NaHCO3 en acetonitrilo . Este proceso es importante para la producción de varios productos farmacéuticos y agroquímicos .

Amidación directa

El compuesto se puede utilizar en la amidación directa de las 1,3-benzodioxinonas sintetizadas con aminas primarias . Este proceso proporciona fácilmente las salicilamidas correspondientes con rendimientos moderados a buenos , que son intermediarios importantes en la síntesis de varios fármacos.

Marcos metalorgánicos (MOF)

El compuesto se puede utilizar en la síntesis de marcos metalorgánicos (MOF) funcionalizados con dioxolanos . Los MOF tienen una amplia gama de aplicaciones, que incluyen almacenamiento de gas, catálisis, administración de fármacos y más .

Insecticidas

El compuesto es una unidad estructural importante en los insecticidas . Se puede utilizar para sintetizar derivados de benceno múltiples sustituidos de gran valor .

Potenciales electrostáticos moleculares (MEP)

El compuesto se puede utilizar para investigar la relación entre la estructura molecular y sus propiedades fisicoquímicas . Puede ayudar a visualizar el tamaño y la forma molecular, junto con las distribuciones de carga en las moléculas en términos de gradación de color .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-[2-(4-chlorophenyl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5S/c19-15-4-2-14(3-5-15)8-9-20-26(21,22)11-1-10-23-16-6-7-17-18(12-16)25-13-24-17/h2-7,12,20H,1,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSBRVYTYQHBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

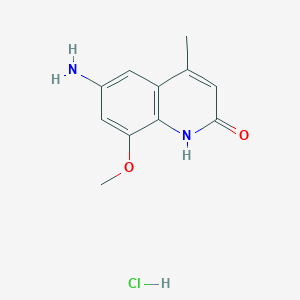

![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)

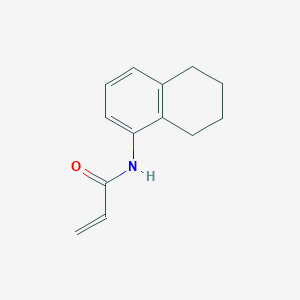

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

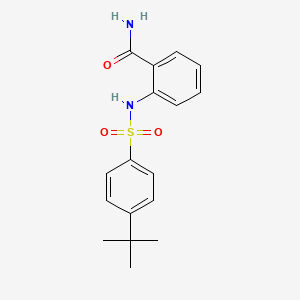

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)